molecular formula C20H25N3O2 B1145018 (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide CAS No. 724767-21-9

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide

Cat. No.: B1145018
CAS No.: 724767-21-9
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-HBUWYVDXSA-N
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Description

Nomenclature and Structural Classification

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide is systematically classified within the ergoline alkaloid family, bearing the molecular formula C20H25N3O2 and a molecular weight of 339.4 grams per mole. The compound is formally recognized by several synonymous designations, including 2'-epi-Methylergometrine, which reflects its stereochemical relationship to the well-characterized ergot alkaloid methylergometrine. The systematic nomenclature precisely describes the compound's structural features: the (8β) designation indicates the beta stereochemical configuration at the 8-position, while the 9,10-didehydro component specifies the presence of a double bond between carbons 9 and 10 within the ergoline ring system.

The structural classification of this compound places it within the lysergamide subgroup of ergoline alkaloids, characterized by the presence of an amide functional group attached to the ergoline core structure. This classification is particularly significant as lysergamides represent one of the three main classes of ergoline derivatives, alongside the water-insoluble ergopeptines and the clavine group. The compound's tetracyclic framework consists of an indole plane connected to a six-membered carbon ring adopting an envelope conformation and N-methyltetrahydropyridine, consistent with the fundamental ergoline structural architecture.

Table 1: Structural and Chemical Properties

Property Value
Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
PubChem Compound Identification 6713934
Chemical Abstract Service Number 724767-21-9
Structural Classification Lysergamide ergoline alkaloid
Stereochemical Configuration (8β), (1R)

The compound's structural relationship to methylergometrine is particularly noteworthy, as both molecules share the same molecular formula and basic structural framework but differ in their stereochemical configuration at specific chiral centers. This stereoisomeric relationship has important implications for understanding structure-activity relationships within ergoline chemistry, as small changes in stereochemistry can lead to significant differences in biological activity and receptor binding profiles.

Historical Context within Ergoline Chemistry

The discovery and characterization of this compound emerged from the broader historical development of ergoline alkaloid chemistry, which traces its origins to early observations of ergot-induced toxicity in the 12th century. The systematic investigation of ergoline alkaloids began in earnest during the early 20th century, with the first isolation of ergotoxine by G. Barger and F. H. Carrin in 1907, followed by Arthur Stoll's groundbreaking isolation of ergotamine tartrate in 1918. These early discoveries established the foundation for understanding the structural diversity and therapeutic potential of ergot-derived compounds.

The determination of the basic chemical structure of ergot alkaloids in 1930 marked a pivotal moment in ergoline chemistry, ushering in an era of intensive exploration of synthetic derivatives and leading to the industrial production explosion that continued through the mid-20th century. Within this historical context, the identification and characterization of stereoisomeric variants like this compound represents a more recent development in the field, reflecting advances in analytical chemistry and stereochemical understanding that enabled the precise identification and characterization of such closely related compounds.

The compound's relationship to methylergometrine places it within the lineage of ergot alkaloids that gained prominence following Arthur Stoll and Albert Hofmann's first total synthesis of ergometrine in 1943. This synthesis, while finding no immediate industrial application, represented a crucial advancement in synthetic ergoline chemistry and established precedents for the preparation of structurally related compounds. The historical development of ergoline chemistry has been characterized by the recognition that small structural modifications, including changes in stereochemistry, can produce compounds with distinct properties and potential applications.

The emergence of sophisticated analytical techniques in the latter half of the 20th century enabled researchers to distinguish between stereoisomers with greater precision, leading to the identification and characterization of compounds like this compound. This compound's formal entry into chemical databases represents the culmination of decades of advancement in ergoline chemistry, from the early isolation of crude ergot extracts to the precise structural characterization possible with modern analytical methods.

Significance in Ergot Alkaloid Research

This compound holds considerable significance in ergot alkaloid research as a stereochemical variant that provides valuable insights into the relationship between molecular structure and biological activity within the ergoline family. The compound's existence as a distinct stereoisomer of methylergometrine offers researchers a unique opportunity to investigate how subtle changes in three-dimensional molecular architecture influence receptor binding, metabolic pathways, and potentially therapeutic effects.

Research into ergoline alkaloids has demonstrated that stereochemical configuration plays a crucial role in determining biological activity, with different stereoisomers often exhibiting markedly different pharmacological profiles. The availability of this compound as a research tool enables comparative studies that can elucidate the specific structural features responsible for particular biological activities. This comparative approach has proven particularly valuable in ergoline research, where the structural similarity between compounds allows for precise structure-activity relationship studies.

The compound's significance extends to its potential role in understanding the conformational behavior of ergoline alkaloids in solution and solid state. Nuclear magnetic resonance studies of related compounds have revealed complex conformational equilibria, particularly involving the D-ring of the ergoline structure, with different conformations potentially corresponding to different biological activities. The specific stereochemical configuration of this compound may provide unique insights into these conformational preferences and their biological implications.

Table 2: Research Applications and Significance

Research Area Significance
Structure-Activity Relationships Provides stereochemical comparison with methylergometrine
Conformational Analysis Enables study of D-ring conformation effects
Receptor Binding Studies Allows investigation of stereochemistry-dependent binding
Metabolic Pathway Research Facilitates understanding of stereoisomer-specific metabolism
Analytical Method Development Serves as reference standard for chiral separation techniques

Within the broader context of ergot alkaloid research, this compound contributes to the growing understanding of how the ergoline scaffold can be modified to produce molecules with specific properties. The development of novel aza-analogous ergoline derived scaffolds has demonstrated the potential for creating compounds with subnanomolar receptor binding affinities for various neurotransmitter receptors, including dopamine and serotonin receptor subtypes. The stereochemical precision represented by this compound exemplifies the level of structural control that modern synthetic and analytical chemistry can achieve in ergoline research.

The compound's role in advancing analytical chemistry techniques cannot be understated, as the successful characterization and differentiation of such closely related stereoisomers requires sophisticated analytical approaches. The development of methods capable of distinguishing between stereoisomers has broad implications for pharmaceutical research and quality control, making compounds like this compound valuable not only for their intrinsic properties but also as benchmarks for analytical method validation and development.

Properties

CAS No.

724767-21-9

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(6aR,9R)-N-[(2R)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14-,18-/m1/s1

InChI Key

UNBRKDKAWYKMIV-HBUWYVDXSA-N

Isomeric SMILES

CC[C@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Synonyms

(1R)-Methylergonovine;  (1R)-Methylergometrine;  1’-epi-Methylergometrine;  Methylergometrine impurity I (EP)

Origin of Product

United States

Biological Activity

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide is a derivative of the ergoline alkaloid family, which has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities primarily through interactions with neurotransmitter receptors, notably dopamine and serotonin receptors.

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 339.439 g/mol
  • CAS Registry Number : 113-42-8

The biological activity of this compound is primarily mediated through its interaction with various receptor systems in the body:

  • Dopaminergic Activity : The compound may act as a dopaminergic agonist, influencing dopamine D2 receptors, which are crucial in the treatment of conditions such as Parkinson's disease and hyperprolactinemia . Ergoline derivatives often exhibit mixed agonist/antagonist properties depending on their structural modifications.
  • Serotonergic Activity : This compound likely exhibits both agonistic and antagonistic effects on serotonin receptors, particularly 5-HT2A and 5-HT1A. Such interactions can lead to diverse physiological effects, including modulation of mood and perception .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound along with related ergoline compounds:

Compound Receptor Type Activity Notes
This compoundD2AgonistPotential treatment for Parkinson's disease
(8β)-9,10-Didehydro-N,N-diethyl-6-methylergoline-8-carboxamide (LSD)5-HT2AAgonistKnown for psychoactive properties
BromocriptineD2AgonistUsed in hyperprolactinemia treatment
Methysergide5-HT2AAntagonistUsed for migraine prevention

Study on Dopaminergic Effects

A study investigated the effects of various ergoline derivatives on dopamine receptor activity, highlighting that compounds similar to this compound showed significant dopaminergic activity. The results indicated potential applications in treating neurodegenerative diseases .

Serotonin Receptor Interaction

Research focused on the serotonergic properties of ergoline derivatives demonstrated that this compound exhibited selective binding to 5-HT2 receptors. This selectivity suggests its potential use in managing psychiatric disorders .

Comparative Analysis of Ergoline Derivatives

A comparative analysis among various ergolines indicated that modifications at the C6 and C8 positions significantly affect receptor affinity and selectivity. The findings suggest that subtle structural changes can lead to enhanced therapeutic profiles or reduced side effects .

Scientific Research Applications

Pharmacological Applications

1. Serotonergic Activity
The compound has been identified as a potent agonist at various serotonin receptor subtypes, particularly the 5-HT1 family. Research indicates its role in modulating serotonin-related pathways, which are crucial in treating mood disorders and other psychiatric conditions .

2. Potential Antidepressant Effects
Studies have shown that compounds similar to (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide exhibit antidepressant-like effects in animal models. This suggests potential applications in developing new antidepressant therapies that target serotonin receptors more selectively .

Case Studies

Case Study 1: Serotonin Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the binding affinity of this compound to various serotonin receptors. The findings demonstrated significant selectivity for the 5-HT1A receptor, indicating its potential as a lead compound for developing new serotonergic drugs .

Case Study 2: Analgesic Properties
Another study examined the analgesic properties of ergoline derivatives, including this compound. The results indicated that this compound could reduce pain responses in rodent models, suggesting further exploration for pain management therapies .

Summary of Applications

Application AreaDescription
Serotonergic Agonism Modulates serotonin receptors, particularly 5-HT1A, with implications for mood disorders.
Antidepressant Research Potential candidate for developing new antidepressants with fewer side effects.
Analgesic Effects Demonstrated pain relief in preclinical studies, indicating possible use in pain management.

Comparison with Similar Compounds

Methylergonovine Maleate

Structure: Methylergonovine maleate (Methergine®) shares the ergoline-8-carboxamide core but differs in its substituent: N-[(1S)-1-(hydroxymethyl)propyl] with a maleate counterion . Its molecular formula is C₂₀H₂₅N₃O₂·C₄H₄O₄. Key Differences:

  • The maleate salt enhances water solubility, making it suitable for intravenous administration .
  • Methylergonovine’s (1S)-stereochemistry and maleate formulation confer stability and uterotonic activity, critical for postpartum hemorrhage management . Application: Clinically used for uterine contraction, unlike the target compound, which lacks described therapeutic data in the evidence .

9,10-Didehydro Cabergoline

Structure: 9,10-Didehydro Cabergoline (CAS: 1380085-95-9) features a bulkier substituent: N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl] . Its molecular formula is C₂₆H₃₅N₅O₂ (MW: 449.59). Key Differences:

  • The dimethylamino and ethylcarbamoyl groups increase lipophilicity (LogP ~3.5), favoring dopamine D2 receptor agonism, a property critical for treating hyperprolactinemia .

(8β)-N,N-Diethyl-6-methylergoline-8-carboxamide

Structure: This analog (CAS: Not specified) substitutes the carboxamide nitrogen with diethyl groups, yielding C₂₁H₂₉N₃O₂ (MW: 355.48) . Key Differences:

  • Diethyl groups increase LogP (estimated ~3.0), enhancing membrane permeability but reducing aqueous solubility compared to the hydroxymethylpropyl variant .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Estimated) Primary Application
Target Compound C₁₉H₂₅N₃O₂ 327.43 (1R)-1-(hydroxymethyl)propyl ~1.5 Research compound
Methylergonovine Maleate C₂₀H₂₅N₃O₂·C₄H₄O₄ 455.48 (1S)-1-(hydroxymethyl)propyl + maleate ~0.8 Postpartum hemorrhage
9,10-Didehydro Cabergoline C₂₆H₃₅N₅O₂ 449.59 3-(dimethylamino)propyl + ethylcarbamoyl ~3.5 Dopamine agonist (research)
N,N-Diethyl-6-methylergoline-8-carboxamide C₂₁H₂₉N₃O₂ 355.48 N,N-diethyl ~3.0 Pharmacological studies

Research Findings and Implications

  • Solubility and Bioavailability: The target compound’s hydroxymethyl group may improve aqueous solubility compared to N,N-diethyl analogs but remains less soluble than maleate salts like methylergonovine .
  • Receptor Specificity: Structural variations in substituents correlate with divergent biological activities. For example, cabergoline’s dimethylamino group enables dopamine receptor binding, whereas methylergonovine’s stereochemistry favors serotonin receptors .
  • Synthetic Challenges : The (1R)-hydroxymethylpropyl group in the target compound introduces stereochemical complexity, necessitating advanced synthesis protocols compared to simpler N-alkyl analogs .

Q & A

Q. What are the key considerations for synthesizing (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide with high purity?

Methodological Answer :

  • Stereochemical Control : The ergoline backbone requires precise stereochemical management at the 8β position. Techniques like chiral HPLC or NMR-based monitoring (e.g., 1^1H NMR coupling constants) can verify stereochemical integrity during synthesis .
  • Functional Group Protection : The hydroxymethylpropyl group must be protected during synthesis (e.g., using tert-butyldimethylsilyl ethers) to avoid side reactions. Deprotection via fluoride-based reagents (e.g., TBAF) ensures retention of structural fidelity .
  • Purity Validation : Post-synthesis purification via reverse-phase HPLC (C18 columns, gradient elution with acetonitrile/water) coupled with mass spectrometry (HRMS) ensures >98% purity, critical for downstream biological assays .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer :

  • Solubility and Stability : Use dynamic light scattering (DLS) and UV-Vis spectroscopy to assess aqueous solubility under varying pH (1–10). Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., oxidation at the 9,10-didehydro moiety) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and thermal decomposition profiles, informing storage conditions (e.g., inert atmosphere, -20°C) .
  • LogP Measurement : Shake-flask or HPLC-derived logP values predict membrane permeability, essential for pharmacokinetic modeling .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying this compound’s receptor-binding mechanisms?

Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin (5-HT2A_{2A}/5-HT2C_{2C}) or dopamine receptors. Validate docking poses via site-directed mutagenesis (e.g., Ala-scanning of receptor binding pockets) .
  • Functional Assays : Calcium flux assays (FLIPR) or cAMP accumulation studies in HEK293 cells transfected with target receptors quantify agonist/antagonist activity. Compare efficacy to reference ligands (e.g., LSD or ergotamine) to classify pharmacological profiles .
  • Allosteric Modulation : Biolayer interferometry (BLI) or surface plasmon resonance (SPR) measure binding kinetics (Kd_d, kon_{on}/koff_{off}) to detect allosteric effects .

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Methodological Answer :

  • In Vitro/In Vivo Correlation : Use liver microsomes (human/rat) for Phase I metabolism studies (CYP450 isoforms). Discrepancies between in vitro half-life (t1/2_{1/2}) and in vivo clearance may arise from protein binding or transporter-mediated efflux, requiring equilibrium dialysis or P-gp inhibition assays .
  • Isotopic Labeling : Synthesize 14^{14}C-labeled analogs to track metabolite formation via LC-radiometric detection. Compare metabolite profiles across species (e.g., mouse vs. human hepatocytes) to identify interspecies variability .
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to integrate enzyme kinetics, tissue distribution, and excretion data, resolving contradictions between empirical datasets .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer :

  • Fate Analysis : Follow INCHEMBIOL project guidelines () to study abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV light exposure). Quantify degradation products via LC-QTOF-MS .
  • Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna immobilization, algal growth inhibition) to determine EC50_{50} values. Pair with transcriptomic profiling (RNA-seq) in model organisms to identify stress-response pathways .
  • Bioaccumulation Potential : Measure bioconcentration factors (BCF) in fish (e.g., zebrafish) using OECD 305 guidelines. Lipid-normalized BCF >2,000 indicates high environmental persistence .

Q. How can researchers design robust dose-response studies for this compound?

Methodological Answer :

  • Nonlinear Regression Models : Fit data to sigmoidal (Hill equation) or biphasic models (e.g., two-site binding) using GraphPad Prism. Use Akaike information criterion (AIC) to select the best-fit model .
  • In Vivo Optimization : Apply fractional factorial designs to minimize animal use while testing multiple variables (dose, administration route, vehicle). Statistical power analysis ensures n ≥ 8/group for reliable effect size detection (α=0.05, β=0.2) .
  • Biomarker Integration : Pair dose-response curves with proteomic (e.g., Western blot for phosphorylated ERK) or metabolomic (NMR-based serum profiling) endpoints to validate mechanistic hypotheses .

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